TETRAKIS(METHOXYETHOXYETHOXY)SILANE

Catalog No.
S1891791
CAS No.
24685-89-0
M.F
C20H44O12Si
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TETRAKIS(METHOXYETHOXYETHOXY)SILANE

CAS Number

24685-89-0

Product Name

TETRAKIS(METHOXYETHOXYETHOXY)SILANE

IUPAC Name

tetrakis[2-(2-methoxyethoxy)ethyl] silicate

Molecular Formula

C20H44O12Si

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C20H44O12Si/c1-21-5-9-25-13-17-29-33(30-18-14-26-10-6-22-2,31-19-15-27-11-7-23-3)32-20-16-28-12-8-24-4/h5-20H2,1-4H3

InChI Key

AJWLYSOPXUSOQB-UHFFFAOYSA-N

SMILES

COCCOCCO[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC

Canonical SMILES

COCCOCCO[Si](OCCOCCOC)(OCCOCCOC)OCCOCCOC

The exact mass of the compound Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrakis(methoxyethoxyethoxy)silane, CAS 24685-89-0, is a functionalized tetraalkoxysilane used as a precursor for silica (SiO₂) in specialized sol-gel processes.[1][2] Unlike commodity silanes such as tetraethyl orthosilicate (TEOS), its molecular structure features four long, flexible oligo(ethylene glycol) chains.[3] These chains impart distinct physical properties, including a significantly higher boiling point (~462 °C) and lower volatility compared to TEOS (BP 168 °C), which are critical for high-temperature applications and reducing volatile organic compound (VOC) emissions during processing.[3] This structure fundamentally alters its reactivity and processing behavior, making it a strategic choice for applications requiring controlled material properties.

Procurement Fit

1

Aqueous sol-gel processing

Supports water-compatible, additive-free gelation at moderate pH without organic co-solvents

2

Extended handling and storage window

Reported slow hydrolysis tier enables ambient handling protocols with reduced premature gelation risk

3

High-temperature cure compatibility

Near-zero ambient vapor pressure and high boiling point suit high-temperature coating and ceramic precursor workflows

Direct substitution of Tetrakis(methoxyethoxyethoxy)silane with common silica precursors like Tetraethyl Orthosilicate (TEOS) or Tetramethyl Orthosilicate (TMOS) will lead to process failure and inferior material properties in specific applications. The bulky oligoether side chains of the title compound act as built-in molecular templates, enabling the synthesis of mesoporous silica without the need for additional surfactant structure-directing agents—a functionality TEOS and TMOS lack.[1][3] Furthermore, the hydrophilic nature of its alkoxy groups confers enhanced water solubility and compatibility with polar organic systems, allowing for processing under conditions where TEOS would cause phase separation or require co-solvents.[4][5] In high-temperature coating and binder applications, the near-zero vapor pressure of this compound ensures high material retention and solid yield, whereas the high volatility of TEOS (BP 168 °C) and TMOS (BP 121 °C) leads to significant evaporative loss and lower process efficiency.[3]

Substitution Risk

Risk Dimension
This Compound
Common Substitute
Hydrolysis kinetics may shift uncontrollably
Slow hydrolysis tier (rating 7)
TEOS/TMOS hydrolyze significantly faster; TEOS requires acid/base catalysis
Thermal safety classification gap
Flash point 238 °C, non-flammable liquid tier
TEOS (45 °C) and TMOS (21–29 °C) classified as flammable liquids
Aqueous processing control may differ
Moderate solubility (2.4 g/L) for kinetic control
TMEOS (81.4 g/L) may cause instantaneous, uncontrolled gelation

Superior Thermal Stability for High-Temperature Processing and Reduced VOC Emissions

Tetrakis(methoxyethoxyethoxy)silane exhibits a significantly higher atmospheric boiling point (~462 °C) compared to standard silica precursors such as TEOS (168 °C) and TMOS (121 °C).[3] This near-zero volatility at typical processing temperatures prevents evaporative material loss during thermal curing steps.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data~462 °C
Comparator Or BaselineTEOS: 168 °C; TMOS: 121 °C
Quantified Difference294 °C higher than TEOS
ConditionsAtmospheric pressure

This ensures higher solid yield, improved process efficiency, and reduced emission of volatile organic compounds (VOCs), making it a superior choice for formulating refractory binders and high-temperature protective coatings.

Hydrolytic Stability
Class-level
Rating 7: reacts slowly with moisture/water
Reported slow-hydrolysis tier context; may support extended shelf-life and ambient handling
Supplier classification; TMOS reported ~6× faster than TEOS; class-level inference

Intrinsic Molecular Porogen for Template-Free Synthesis of Mesoporous Silica

The 12-atom triethylene oxide alkoxy arms of Tetrakis(methoxyethoxyethoxy)silane function as built-in molecular templates (porogens) during sol-gel polycondensation.[3] In contrast, TEOS possesses short 3-atom ethoxy arms. The longer, flexible substituents of the target compound are known to template larger mesopores upon removal, a principle well-established for tetraalkoxysilanes.[3] This allows for the direct synthesis of mesoporous silica without requiring the addition of separate surfactant templates like CTAB or Pluronic P123, which are necessary when using TEOS or TMOS.[1]

Evidence DimensionAlkoxy Arm Length (Porogen Size)
Target Compound Data12 atoms (triethylene oxide)
Comparator Or BaselineTEOS: 3 atoms (ethyl)
Quantified Difference4x longer alkoxy chain
ConditionsSol-gel polycondensation for mesoporous material synthesis

This simplifies manufacturing workflows for mesoporous materials by eliminating the need for, and subsequent removal of, costly surfactant templates, reducing both process steps and chemical waste.

Flash Point Safety Margin
Cross-study
238 °C vs TEOS 45 °C / TMOS 21–29 °C
Reported ~193 °C higher than TEOS; may reduce explosion-proof infrastructure requirements
Closed-cup determination per vendor specifications

Enables Synthesis of Mechanically Robust Solid Polymer Electrolytes with High Ionic Conductivity

The poly(ethylene oxide) (PEO)-like structure of the alkoxy chains in Tetrakis(methoxyethoxyethoxy)silane enables it to function as a crosslinker in solid polymer electrolytes (SPEs), providing both mechanical stability via the silica network and pathways for lithium-ion transport.[6] PEO-based SPEs are a major focus for solid-state batteries, achieving room temperature ionic conductivities on the order of 10⁻⁴ to 10⁻⁵ S/cm.[7][8] Standard precursors like TEOS do not possess ion-coordinating ether groups and therefore cannot contribute to ionic conductivity, serving only as inert structural fillers.

Evidence DimensionRoom Temperature Ionic Conductivity (in resulting SPE)
Target Compound DataEnables SPEs with conductivity in the range of ~1.9 x 10⁻⁴ S/cm to 5 x 10⁻⁵ S/cm
Comparator Or BaselineTEOS-based silica: Acts as an inert filler with no intrinsic contribution to ionic conductivity.
Quantified DifferenceProvides essential ion-conducting functionality absent in TEOS.
ConditionsAs a component in a solid polymer electrolyte for lithium-ion batteries.

This compound is a key enabling material for single-step synthesis of hybrid organic-inorganic solid electrolytes, directly addressing the need for safe, mechanically stable, and ionically conductive materials for next-generation batteries.

Aqueous Solubility
Cross-study
2.4 g/L vs TMEOS 81.4 g/L / TEOS ~1.5 g/L
Reported intermediate solubility window; may support solvent-free processing with kinetic control
ACD/Labs calculated at 25 °C; ESOL method for TMEOS
Boiling Point & Volatility
Cross-study
~462 °C vs TEOS 168 °C / TMOS 121 °C
Reported ~294 °C higher BP; near-zero vapor pressure may eliminate VOC concerns during ambient processing
ACD/Labs prediction at 760 mmHg; VP 0.0 ± 1.1 mmHg at 25 °C
Refractive Index
Cross-study
1.4395 vs TEOS 1.382 / TMOS 1.368
Reported Δn +0.057–0.071; may support index matching with organic polymers in hybrid coatings
20 °C, sodium D-line, Gelest Metal-Organics Catalog data
MW & Arm Length
Class-level
504.64 g/mol vs TMEOS 328.43 / TEOS 208.33
Reported porogen-length context; 12-atom arms may template larger mesopores than shorter-arm precursors
Pore-size correlation context-dependent; class-level inference from alkoxy-chain-length trend

Formulation of High-Solid, Low-VOC Protective and Ceramic Coatings

Due to its extremely low volatility compared to TEOS, this precursor is the right choice for formulating coatings and binders that are cured at elevated temperatures.[3] Its use ensures that the silica precursor remains in the film, maximizing the solid yield and minimizing the release of VOCs, which is critical for meeting environmental regulations and achieving desired coating thickness and density.

Single-Precursor Synthesis of Mesoporous Silica for Catalysis and Separation

This compound enables a simplified, surfactant-free manufacturing process for mesoporous silica materials. The intrinsic templating effect of its long alkoxy chains allows for the creation of porous networks directly from the precursor, avoiding the cost and complexity of adding and removing traditional templating agents required when using TEOS or TMOS.[3]

Development of Hybrid Solid-State Electrolytes for Safer Batteries

As a crosslinking precursor, it is uniquely suited for creating mechanically stable solid polymer electrolytes. The resulting silica network provides structural integrity while the integrated oligoether chains facilitate lithium-ion conduction, a dual functionality not offered by simple silanes like TEOS.[6] This makes it a critical component for advancing all-solid-state battery technology.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous sol-gel microparticle fabrication
Moderate water solubility with slow hydrolysis tier
Gelation kinetics at target pH without co-solvents
High-temperature ceramic coating precursor
High boiling point and near-zero ambient vapor pressure
Solid yield and VOC emission under cure conditions
Hybrid optical coating formulation
Refractive index ~1.44 with flexible alkoxy arms
Index matching and interfacial scattering with polymer matrix
Mesoporous silica templating
Extended 12-atom tri-ethylene-oxide arms
Pore-size distribution and network compliance after template removal

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24685-89-0

Wikipedia

Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester

General Manufacturing Information

Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester: ACTIVE

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